4-Hydroxy-L-proline
Overview
Description
4-Hydroxy-L-proline , also known as trans-4-hydroxy-L-proline (t4Hyp) , is an essential amino acid. It is a hydroxylated derivative of proline and plays crucial roles in various biological processes. Notably, it is a major component of collagen proteins, which form the structural framework of connective tissues such as skin, tendons, cartilage, blood vessels, and bone. In collagen, 4-Hydroxy-L-proline occurs exclusively in the Y position of the Gly-X-Y repeat sequence. Beyond its structural function, recent evidence suggests that 4-Hydroxy-L-proline may scavenge oxidants, regulate cellular reduction states, and influence the expression of antioxidative enzymes .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-L-proline consists of a proline backbone with an additional hydroxyl group attached to the fourth carbon atom. Its chemical formula is C5H9NO3. For a visual representation, refer to the ChemSpider entry .
Chemical Reactions Analysis
4-Hydroxy-L-proline participates in various chemical reactions, including posttranslational modifications in proteins. It is essential for collagen synthesis, protein secretion, and maintaining the triple-helical conformation. Additionally, it serves as a precursor for glycine, pyruvate, and glucose synthesis .
Scientific Research Applications
1. Enzymatic Production and Organic Synthesis
4-Hydroxy-L-proline is a valuable chiral building block in organic synthesis, particularly for pharmaceuticals. It's often produced enzymatically by microorganisms and enzymes like L-proline trans-4- and cis-3-hydroxylase. Novel L-proline cis-4-hydroxylases have been discovered, which convert free L-proline to cis-4-hydroxy-L-proline, expanding the availability of hydroxyproline isomers (Hara & Kino, 2009).
2. Metabolic Engineering for Synthesis in Microorganisms
Trans-4-hydroxy-L-proline is industrially significant, mainly produced via fermentative production in microorganisms. Advances in metabolic engineering have led to effective microbial cell factories for improved biosynthetic pathways of trans-4-hydroxy-L-proline (Zhang et al., 2021).
3. Structural and Vibrational Properties
The structural, vibrational, and electronic properties of cis and trans conformers of 4-hydroxy-L-proline have been explored using density functional approaches, contributing to understanding its role in protein stability and potential pharmaceutical applications (Srivastava et al., 2014).
4. Hydroxyproline-Derived Biomimetic and Biodegradable Polymers
4-Hydroxy-L-proline, naturally found in proteins like collagens, is an interesting building block for designing novel biomimetic and biodegradable polymers. These polymers have significant applications in materials science and biological systems (Tian, Wang, & Lu, 2021).
5. Role in Biochemical Markers and Disease Pathogenesis
Hydroxyproline, including its isomeric forms like trans-4-hydroxy-L-proline, has been identified as a potential biochemical marker. Its metabolism is crucial in understanding the pathogenesis of various diseases, offering insights into molecular pathophysiology and treatment approaches (Srivastava et al., 2016).
6. Nutrition and Cell Signaling
Trans-4-hydroxy-L-proline plays a significant role in nutrition and cell signaling, particularly in animals. It's abundant in collagen and influences connective tissue structure, cell metabolism, and responses to nutritional changes (Hu, He, & Wu, 2021).
properties
IUPAC Name |
(2S)-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-BKLSDQPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | cis-Hydroxyproline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12543 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Hydroxy-L-proline | |
CAS RN |
6912-67-0 | |
Record name | Proline, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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